molecular formula C16H16O4 B5683690 4-(benzyloxy)phenyl methoxyacetate

4-(benzyloxy)phenyl methoxyacetate

Cat. No.: B5683690
M. Wt: 272.29 g/mol
InChI Key: RBYRQMJSCBUYSE-UHFFFAOYSA-N
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Description

4-(Benzyloxy)phenyl methoxyacetate is a synthetic organic compound with the molecular formula C16H16O4 . It is an ester derivative that incorporates both benzyloxy and methoxyacetate functional groups. Compounds with this structural motif are often utilized as intermediates or building blocks in organic synthesis and materials science research. The benzyloxy group can serve as a protected phenol, which is a valuable feature in multi-step synthetic routes. Researchers may employ this chemical in the development of more complex molecules, such as liquid crystals or polymers, where its molecular rigidity and specific steric properties can influence the final material's characteristics . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4-phenylmethoxyphenyl) 2-methoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-12-16(17)20-15-9-7-14(8-10-15)19-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYRQMJSCBUYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)OC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)phenyl methoxyacetate typically involves the following steps:

    Preparation of 4-(benzyloxy)phenol: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Esterification: The 4-(benzyloxy)phenol is then reacted with methoxyacetyl chloride in the presence of a base like pyridine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient separation techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenyl methoxyacetate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products

    Oxidation: 4-(Benzyloxy)benzoic acid.

    Reduction: 4-(Benzyloxy)phenyl methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

4-(Benzyloxy)phenyl methoxyacetate is primarily used as an intermediate in the synthesis of more complex organic molecules. It facilitates the creation of compounds with specific functional groups that can be further modified for various applications.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionProducts
OxidationOxidation of the benzyloxy group4-(Benzyloxy)benzoic acid
ReductionReduction of the ester group4-(Benzyloxy)phenyl methanol
SubstitutionElectrophilic aromatic substitution reactionsVarious substituted derivatives

Biology

In biological research, this compound has been investigated for its potential antimicrobial and anti-inflammatory properties. Its ability to interact with enzymes makes it a candidate for studying enzyme inhibition mechanisms.

Case Study: Antimicrobial Activity
A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.

Medicine

Research is ongoing into its use as a pharmaceutical intermediate, particularly in drug development aimed at targeting specific diseases. The compound's structure allows it to modulate biological pathways effectively.

Table 2: Potential Medical Applications

Disease TargetedMechanism of ActionReferences
Inflammatory DiseasesInhibition of specific enzymes involved in inflammation
Antimicrobial ResistanceNovel antimicrobial agent development

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its reactivity allows for the development of new materials that can be tailored for specific applications.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)phenyl methoxyacetate involves its interaction with various molecular targets. For example, in biological systems, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The pathways involved would depend on the specific enzyme or receptor it interacts with.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues are compared in Table 1 below:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Applications References
Methyl (2-benzyloxy-4-methoxyphenyl)acetate 2-benzyloxy, 4-methoxy, acetate ester C₁₈H₁₈O₅ 314.33 g/mol Intermediate in alkaloid synthesis
Methyl 2-(2-benzyloxyphenyl)acetate 2-benzyloxy, acetate ester C₁₆H₁₆O₄ 272.29 g/mol Precursor for bioactive thiazolidinones
Methyl 2,4-bis(benzyloxy)phenylacetate 2,4-bis(benzyloxy), acetate ester C₂₃H₂₂O₅ 378.42 g/mol Enhanced lipophilicity for drug design
Methyl (4-methoxyphenyl)acetate 4-methoxy, acetate ester C₁₀H₁₂O₃ 180.20 g/mol Lower lipophilicity; simpler metabolism
3-(4-(Benzyloxy)phenyl)-2-cyano-N-methylacrylamide Benzyloxy, cyano, acrylamide C₁₈H₁₆N₂O₂ 292.33 g/mol Pyrrole alkaloid precursor (e.g., rigidin E)

Key Observations:

Lipophilicity and Bioactivity: Benzyloxy groups significantly increase lipophilicity (logP) compared to methoxy groups. For instance, methyl 2,4-bis(benzyloxy)phenylacetate (378.42 g/mol) is more lipophilic than methyl (4-methoxyphenyl)acetate (180.20 g/mol) , enhancing its suitability for blood-brain barrier penetration in drug candidates. The acrylamide derivative (C₁₈H₁₆N₂O₂) demonstrates reactivity in domino reactions, forming pyrrolo[2,3-d]pyrimidine alkaloids like rigidin E.

Synthetic Complexity :

  • Multi-benzyloxy derivatives require sequential protection-deprotection steps. For example, rigidin E synthesis involves benzyl-protected intermediates that are later deprotected .
  • Simpler analogues like methyl (4-methoxyphenyl)acetate are synthesized via direct esterification , reducing synthetic steps.

Thermal and Spectral Properties: Compounds with multiple aromatic substituents (e.g., 3-[[4-(4-formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid) exhibit higher melting points (217.5–220°C) due to increased crystallinity . ¹H NMR data for benzyloxy-containing compounds show characteristic peaks for benzyl protons (δ = 4.8–5.2 ppm) and methoxy groups (δ = 3.7–3.9 ppm) .

Q & A

Q. What are the established synthetic routes for 4-(benzyloxy)phenyl methoxyacetate and its derivatives?

The synthesis typically involves multi-step functionalization of the phenyl backbone. A common approach is benzyloxy-protected phenol alkylation followed by esterification. For example:

  • Step 1 : Protection of the phenolic hydroxyl group using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Methoxyacetate esterification via coupling agents (e.g., DCC/DMAP) or acid chlorides .
  • Critical Parameters : Solvent polarity (DMF vs. THF), temperature control (0–25°C), and stoichiometric ratios (1.2–1.5 equiv. acylating agent) to minimize side products .

Q. Which spectroscopic techniques are prioritized for structural validation?

  • ¹H/¹³C NMR : Key for verifying ester linkages (δ ~4.2–4.5 ppm for methoxyacetate -OCH₂CO-) and benzyloxy aromatic protons (δ ~7.3–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .
  • FT-IR : Ester carbonyl stretch (C=O, ~1740 cm⁻¹) and benzyl ether C-O (~1250 cm⁻¹) .

Q. What are the primary biological targets investigated for this compound?

  • Proteasome Inhibition : Derivatives like 4-(benzyloxy)phenyl benzoate analogs show IC₅₀ values <1 µM against 20S proteasome chymotrypsin-like activity, linked to apoptosis in cancer cells .
  • Anti-Inflammatory Targets : Structural analogs inhibit leukotriene A4 hydrolase (Ki ~50 nM), reducing inflammatory mediators .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across studies?

Discrepancies often arise from structural heterogeneity (e.g., substituent positions) or assay conditions . Methodological solutions include:

  • Standardized Assays : Use identical cell lines (e.g., HeLa vs. HEK293) and proteasome activity kits (e.g., fluorogenic substrates like Suc-LLVY-AMC) .
  • Structure-Activity Relationship (SAR) Profiling : Systematically vary substituents (e.g., para vs. meta methoxy) to isolate pharmacophores .
  • Meta-Analysis : Cross-reference IC₅₀ values from peer-reviewed studies (e.g., proteasome inhibition ranges: 0.5–5 µM) .

Q. What strategies optimize reaction yields in complex esterification steps?

  • Catalyst Screening : Use AuCl₃ or Bi(OTf)₃ for regioselective benzyloxy-group activation, improving yields from 60% to >85% .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 hr) and enhances purity by minimizing thermal degradation .
  • Purification Protocols : Gradient HPLC (C18 column, 70–90% MeCN in H₂O) to separate ester derivatives from unreacted phenols .

Q. How can analogs be designed to improve pharmacokinetic properties?

  • Bioisosteric Replacement : Substitute benzyloxy with p-fluorobenzyloxy to enhance metabolic stability (t₁/₂ increase from 2.1 hr to 4.5 hr in murine models) .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetylated methoxy) for pH-dependent release in target tissues .
  • LogP Optimization : Use computational tools (e.g., Schrödinger QikProp) to balance lipophilicity (target LogP ~2.5–3.5) for blood-brain barrier penetration .

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